3-benzyl-4-methyl-4H-1,2,4-triazole 3-benzyl-4-methyl-4H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 27844-50-4
VCID: VC5493328
InChI: InChI=1S/C10H11N3/c1-13-8-11-12-10(13)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
SMILES: CN1C=NN=C1CC2=CC=CC=C2
Molecular Formula: C10H11N3
Molecular Weight: 173.219

3-benzyl-4-methyl-4H-1,2,4-triazole

CAS No.: 27844-50-4

Cat. No.: VC5493328

Molecular Formula: C10H11N3

Molecular Weight: 173.219

* For research use only. Not for human or veterinary use.

3-benzyl-4-methyl-4H-1,2,4-triazole - 27844-50-4

Specification

CAS No. 27844-50-4
Molecular Formula C10H11N3
Molecular Weight 173.219
IUPAC Name 3-benzyl-4-methyl-1,2,4-triazole
Standard InChI InChI=1S/C10H11N3/c1-13-8-11-12-10(13)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Standard InChI Key RUTQEMDEYPRFRE-UHFFFAOYSA-N
SMILES CN1C=NN=C1CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Benzyl-4-methyl-4H-1,2,4-triazole belongs to the 1,2,4-triazole family, characterized by a five-membered ring containing three nitrogen atoms at positions 1, 2, and 4. The benzyl group (-CH₂C₆H₅) is attached to the nitrogen at position 3, while a methyl group (-CH₃) substitutes the nitrogen at position 4, creating a sterically hindered structure that influences reactivity and intermolecular interactions .

Table 1: Molecular and Physicochemical Properties

PropertyValueSource
CAS Number27844-50-4
Molecular FormulaC₁₀H₁₁N₃
Molecular Weight173.21 g/mol
Purity≥97%
Density (estimated)~1.17 g/cm³
Boiling Point (predicted)~175°C
Melting PointNot reported
Flash Point~59.8°C (analogous compound)

The absence of reported melting point data underscores the need for further experimental characterization. Analogous triazoles, such as 4-methyl-4H-1,2,4-triazole, exhibit melting points between 90–92°C , suggesting that the benzyl substitution may alter thermal stability.

Synthesis and Industrial Production

Multi-Step Organic Synthesis

The synthesis of 3-benzyl-4-methyl-4H-1,2,4-triazole follows a modular approach similar to methodologies described for related triazole derivatives . A representative pathway involves:

  • Esterification: Starting with a benzoic acid derivative (e.g., 3-bromobenzoic acid), conversion to methyl ester via reaction with methanol under acidic conditions .

  • Hydrazide Formation: Treatment of the ester with hydrazine hydrate yields the corresponding hydrazide .

  • Cyclization: Heating the hydrazide with formic acid or phosphoryl chloride induces cyclization to form the 1,2,4-triazole core .

  • Functionalization: Alkylation or coupling reactions introduce the benzyl and methyl groups. For example, cross-dehydrogenative coupling (CDC) using n-Bu₄NI/TBHP catalysts enables C–N bond formation between triazole precursors and methylarenes .

Critical Reaction Parameters

  • Catalysts: Tetrabutylammonium iodide (n-Bu₄NI) and tert-butyl hydroperoxide (TBHP) enhance coupling efficiency .

  • Temperature: Cyclization typically occurs at 80–100°C .

  • Yield Optimization: Purification via column chromatography or recrystallization ensures ≥97% purity for pharmaceutical use .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • N–H stretching at 3200–3400 cm⁻¹ (absent in fully substituted triazoles).

  • C=N vibrations at 1550–1600 cm⁻¹.

  • C–H bending modes for methyl and benzyl groups at 1350–1450 cm⁻¹ .

UV-Visible Spectroscopy

The conjugated π-system of the triazole ring and benzyl group results in absorption maxima near 260–280 nm, consistent with aromatic and heteroaromatic systems .

Computational and Theoretical Insights

Density Functional Theory (DFT) Studies

Although DFT analyses specific to 3-benzyl-4-methyl-4H-1,2,4-triazole are lacking, studies on structurally related triazoles reveal:

  • HOMO-LUMO Gaps: Compounds with electron-withdrawing substituents exhibit reduced band gaps (e.g., 4.618 eV for a bromophenyl-triazole derivative), enhancing charge transfer capabilities .

  • Nonlinear Optical (NLO) Properties: Polarizability (α) and hyperpolarizability (β, γ) values correlate with substituent electronegativity, suggesting that benzyl groups may augment NLO responses .

Table 2: Predicted NLO Properties (Analogous Compounds)

Compoundα (×10⁻²³ esu)β (×10⁻³⁰ esu)γ (×10⁻³⁵ esu)
Bromophenyl-derivative4.1956.3174.314
3-Benzyl-derivative (predicted)3.8–4.25.5–6.53.9–4.5

Industrial and Pharmaceutical Relevance

Role in API Synthesis

MolCore BioPharmatech identifies 3-benzyl-4-methyl-4H-1,2,4-triazole as a high-purity intermediate (≥97%) for APIs, underscoring its utility in antiviral, antifungal, and anticancer drug development . The benzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .

Material Science Applications

Triazole derivatives exhibit promising NLO properties for optoelectronics, including optical limiting and frequency doubling . While direct evidence for 3-benzyl-4-methyl-4H-1,2,4-triazole is limited, its structural similarity to studied compounds suggests applicability in photonic devices.

Future Research Directions

  • Experimental Characterization: Determination of melting point, solubility, and crystal structure.

  • Biological Activity Screening: Evaluation of antimicrobial, anticancer, and antiviral potency.

  • NLO Property Measurement: Hyper-Rayleigh scattering or electric-field-induced second-harmonic generation (EFISH) experiments.

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